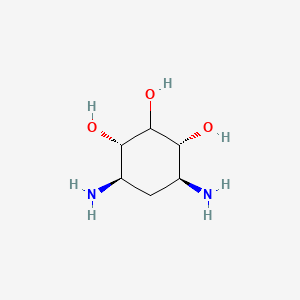
2-Deoxystreptamine
Übersicht
Beschreibung
2-Deoxystreptamine is an amino cyclitol consisting of scyllo-inositol with the hydroxy groups at positions 1 and 3 replaced by unsubstituted amino groups and that at position 2 replaced by hydrogen . It has a role as an antibacterial agent and is functionally related to a streptamine .
Synthesis Analysis
The biosynthetic pathway of aminoglycosides, such as neomycin, kanamycin, and gentamicin, which contain 2-deoxystreptamine, has been studied in detail . A detailed understanding of the complete biosynthetic pathway of aminoglycosides and their biosynthetic enzymes allows us to generate more robust antibiotic agents or drugs with other altered biological activities .Molecular Structure Analysis
2-Deoxystreptamine has a molecular formula of C6H14N2O3 . The molecular weight is 162.19 g/mol . The structure consists of scyllo-inositol with the hydroxy groups at positions 1 and 3 replaced by unsubstituted amino groups and that at position 2 replaced by hydrogen .Chemical Reactions Analysis
The biosynthesis of 2-deoxystreptamine involves several reactions, including the amination of deoxyinosose yielding deoxyinosamine, and the conversion of deoxyinosamine to 2-deoxystreptamine . The YrdC-like domain catalyzes the first half-reaction, namely the hydrolysis of carbamoylphosphate and subsequent adenylation by ATP to form carbamoyladenylate .Wissenschaftliche Forschungsanwendungen
Oncogenic miRNA Inhibition
2-Deoxystreptamine has been utilized in the development of nucleobase conjugates aimed at inhibiting the production of oncogenic microRNAs (miRNAs). These miRNAs are often overexpressed in various cancers, and their regulation is a significant focus in therapeutic research. Conjugates based on the 2-Deoxystreptamine scaffold have shown promise in targeting the biogenesis of oncogenic miR-372 precursor, which plays a role in cancer development .
Antibiotic Biosynthesis
The compound is a key player in the biosynthesis of aminoglycoside antibiotics. In Streptomyces fradiae, enzymes NeoA, B, and C have been identified as crucial for the formation of 2-Deoxystreptamine, which is a core structure in many clinically important antibiotics like neomycin, kanamycin, and gentamicin. These antibiotics bind to bacterial ribosomal RNA and inhibit protein biosynthesis, making them effective against various bacterial infections .
Anti-HIV Applications
Research has explored the application of 2-Deoxystreptamine in the fight against HIV. Aminoglycosides, which contain 2-Deoxystreptamine, have been investigated for their potential to bind to RNA molecules and inhibit HIV infection. This approach is part of ongoing efforts to create libraries of structurally diverse aminoglycoside molecules for various therapeutic applications .
Anti-Plasmid Activity
The anti-plasmid activity of 2-Deoxystreptamine-containing compounds is another area of interest. By disrupting the plasmid functions within bacteria, these compounds can prevent the spread of antibiotic resistance and other harmful genetic elements, which is a significant concern in modern medicine .
Heterologous Production in E. coli
2-Deoxystreptamine has been produced in engineered E. coli strains, demonstrating the potential for biosynthetic production of aminoglycosides. This method could lead to the benzene-free synthesis of catechol or other benzenoids, which are valuable in various chemical industries .
Creation of Aminoglycoside Libraries
The biosynthetic pathways involving 2-Deoxystreptamine are being studied for the creation of diverse aminoglycoside libraries. These libraries could lead to new antibiotics and other therapeutic agents with improved efficacy and reduced resistance issues .
RNA Splicing Modification
While not directly involving 2-Deoxystreptamine, the broader class of aminoglycosides has seen applications in modifying RNA splicing. This is exemplified by the drug risdiplam, which targets SMN2 mRNA to correct splicing errors in spinal muscular atrophy (SMA). The success of such drugs highlights the potential for 2-Deoxystreptamine derivatives in similar applications .
Gene Expression Regulation
MicroRNAs, regulated by 2-Deoxystreptamine-based compounds, are responsible for the control of gene expression by inducing mRNA degradation. This massive regulation process is essential for cellular function, and its manipulation can lead to treatments for diseases where gene expression is deregulated .
Wirkmechanismus
Target of Action:
2-Deoxystreptamine primarily targets the bacterial ribosome. Specifically, it interacts with the 16S ribosomal RNA (rRNA) subunit. The N1 and N3 amino groups of the central deoxystreptamine ring play a crucial role in binding to the 16S rRNA . By binding to the ribosome, 2-Deoxystreptamine disrupts protein synthesis, ultimately inhibiting bacterial growth.
Mode of Action:
Here’s how 2-Deoxystreptamine exerts its effects:
- Binding to Ribosome: The positively charged 2-Deoxystreptamine interacts with negatively charged components, such as lipopolysaccharides in the bacterial cell wall and intracellular anionic molecules like DNA and RNA .
Action Environment:
Environmental factors, such as pH and ion concentrations, can influence 2-Deoxystreptamine’s efficacy and stability. For example, acidic conditions may enhance its activity, while certain ions could affect its binding to the ribosome.
Safety and Hazards
Zukünftige Richtungen
There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . The discovery of new original scaffolds for selective RNA targeting is one of the main challenges of current medicinal chemistry . The 2-deoxystreptamine scaffold is part of the aminoglycoside neomycin and is known to play an essential role in the RNA interaction of this class of RNA binders .
Eigenschaften
IUPAC Name |
(1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2/t2-,3+,4+,5-,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFAJAKTSMLKAT-KFJBKXNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942529 | |
| Record name | 2-Deoxystreptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2037-48-1 | |
| Record name | 2-Deoxystreptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxystreptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DEOXYSTREPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M88VD0X96M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)
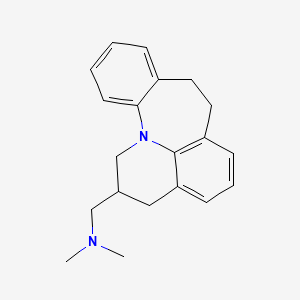
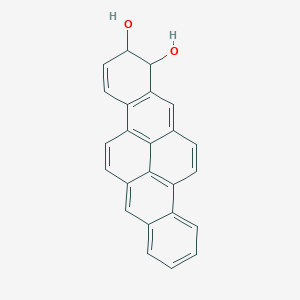
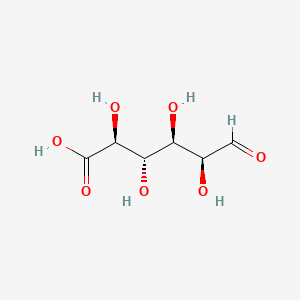
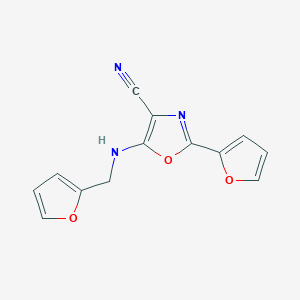

![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)
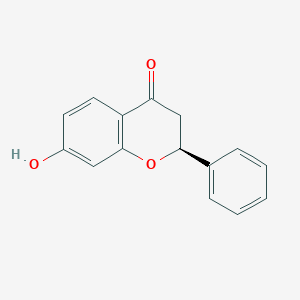


![9-Thia-1,3,6,8-tetraazatricyclo[4.3.1.1(3,8)]undecane 9,9-dioxide](/img/structure/B1221549.png)

